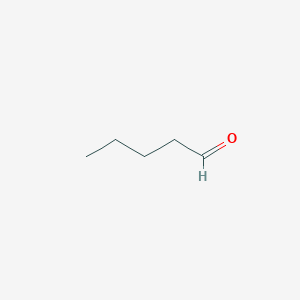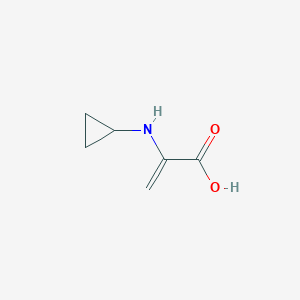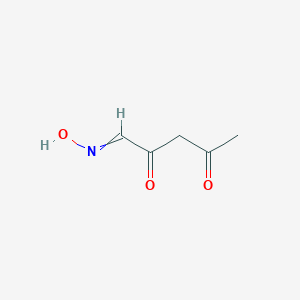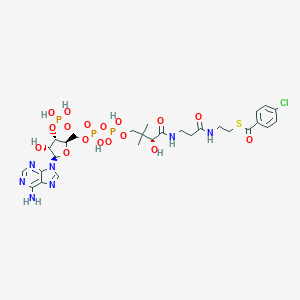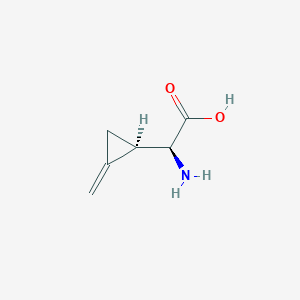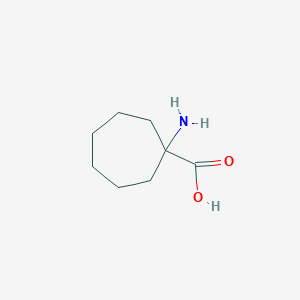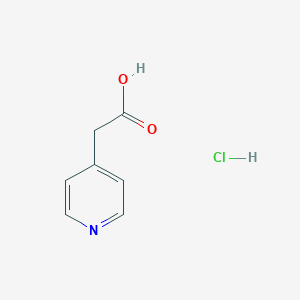
4-Pyridineacetic acid hydrochloride
描述
4-Pyridineacetic acid hydrochloride is an organic compound with the chemical formula C7H7NO2·HCl. It is a white or off-white solid that is soluble in water and various organic solvents such as methanol and dimethyl sulfoxide. This compound is a derivative of pyridine and is commonly used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Pyridineacetic acid hydrochloride involves the following steps :
Starting Material: 2-(Pyridin-4-yl)acetonitrile is dissolved in a mixture of ethanol and water (1:1 ratio).
Reaction: Solid potassium hydroxide is added in excess to the solution, and the mixture is heated to 90°C for several hours.
Isolation: After the reaction is complete, ethanol is removed under reduced pressure, and the aqueous residue is diluted with water.
Acidification: The aqueous solution is acidified to pH 4-5 using 2N hydrochloric acid.
Purification: The acidified solution is concentrated under reduced pressure to yield this compound as a white solid with a yield of approximately 84%.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the process .
化学反应分析
Types of Reactions
4-Pyridineacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridinecarboxylic acids.
Reduction: It can be reduced to form pyridineethanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Pyridinecarboxylic acids.
Reduction: Pyridineethanol derivatives.
Substitution: Substituted pyridine derivatives.
科学研究应用
4-Pyridineacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of drugs for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Pyridineacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It can also act as a receptor ligand by binding to specific receptors and modulating their activity. The exact mechanism of action depends on the specific application and the molecular targets involved .
相似化合物的比较
Similar Compounds
- 2-Pyridineacetic acid hydrochloride
- 3-Pyridineacetic acid hydrochloride
- 2-Pyridinecarboxaldehyde
- 2-Pyridineboronic acid
- 2-Picolinic acid
- Isonicotinic acid
- Nicotinic acid
Uniqueness
4-Pyridineacetic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. For example, its position of the acetic acid group on the pyridine ring allows for specific interactions with enzymes and receptors that are not possible with other isomers .
属性
IUPAC Name |
2-pyridin-4-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h1-4H,5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJRYVOTVRPAFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216417 | |
| Record name | 4-Carboxymethylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-91-9 | |
| Record name | 4-Pyridylacetic acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridineacetic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6622-91-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Carboxymethylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-carboxymethylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDINEACETIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0SXW80JZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 4-pyridylacetic acid hydrochloride be used to construct coordination polymers, and what are the structural characteristics of these polymers?
A1: 4-Pyridylacetic acid hydrochloride (Hpya·HCl) can act as a building block for coordination polymers due to its ability to coordinate with metal ions through its carboxylate and pyridine groups. [] For instance, reacting Hpya·HCl with zinc acetate dihydrate, cadmium sulfate octahydrate, or manganese(II) chloride tetrahydrate produces distinct polymeric complexes. [] These complexes exhibit varying structural features depending on the metal ion and reaction conditions. Characterization techniques like X-ray crystallography help determine the specific coordination geometries and arrangements within these polymers. []
Q2: What is the mechanism behind the decarboxylation of 4-pyridylacetic acid hydrochloride in dimethyl sulfoxide (DMSO)?
A2: While the provided abstract doesn't delve into the specific mechanism of 4-pyridylacetic acid hydrochloride decarboxylation in DMSO [], this reaction likely involves the polar aprotic solvent (DMSO) facilitating the loss of carbon dioxide from the carboxyl group. Further research and detailed mechanistic studies would be needed to elucidate the exact steps, intermediates, and influencing factors in this decarboxylation process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



